3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to impart significant pharmacological properties to molecules. The presence of the oxazole ring and the carboxamide group further enhances its chemical reactivity and potential utility in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence the serotonergic system .
Pharmacokinetics
The bioavailability of similar compounds is influenced by factors such as solubility, permeability, and metabolic stability .
Result of Action
Similar compounds have been shown to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with similar structures have been shown to induce antidepressant-like effects in mice, suggesting a potential role in modulating the serotonergic system .
Molecular Mechanism
It is known that type 1 inhibitors, which are direct ATP competitors, bind to the active center of the biologically active conformation of a protein kinase
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a low potential for inducing acute toxicity in adult female Swiss mice .
Dosage Effects in Animal Models
In animal models, the antidepressant-like effect of compounds similar to 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide has been observed at dosages ranging from 1 to 50 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects due to the presence of the trifluoromethyl group, which is known to enhance drug efficacy.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenol: Contains a trifluoromethyl group and a phenol group.
N-phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethyl groups and a sulfonimide group.
NS3623: Contains a trifluoromethyl group and a tetrazole ring.
Uniqueness
3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is unique due to the combination of the trifluoromethyl group, oxazole ring, and carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)21-16(23)15-10-14(22-24-15)11-5-2-1-3-6-11/h1-10H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWNGKTPGWICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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